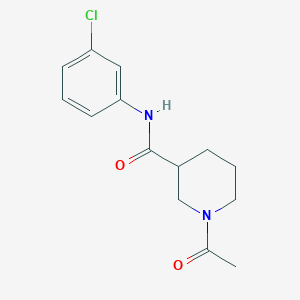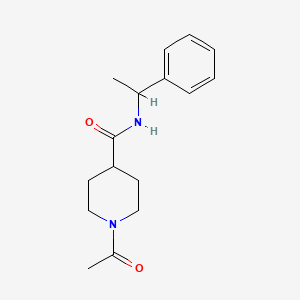![molecular formula C13H21BrN2O B5305441 (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine is a chemical compound that is commonly used in scientific research. The compound is also known as 'Bromomethoxyphenamine' or 'BMPEA'. It is a psychoactive drug that has been used as a stimulant and has been found to have effects similar to amphetamines. The chemical compound has been the focus of many studies due to its potential as a research tool.
Mécanisme D'action
The mechanism of action of (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine is not fully understood. However, it is believed that the compound acts as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter concentration is believed to be responsible for the stimulant effects of the compound.
Biochemical and physiological effects:
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been found to have various biochemical and physiological effects. The compound has been found to increase heart rate and blood pressure, which are common effects of stimulants. It has also been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine has several advantages as a research tool. The compound has been found to have similar effects to amphetamines, which are commonly used in research. This means that it can be used as a substitute for amphetamines in certain experiments. However, the compound also has some limitations. It is not as widely studied as amphetamines, and its effects are not fully understood. This means that caution should be exercised when using the compound in research.
Orientations Futures
There are several future directions that can be explored in the study of (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine. One possible direction is the study of the compound's effects on the brain and behavior. Another possible direction is the development of new compounds based on the structure of (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine that have improved pharmacological properties. Additionally, the compound could be further studied in the context of drug addiction and abuse. Overall, there are many potential avenues for research involving (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine, and further studies are needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2-(dimethylamino)ethylamine in the presence of a reducing agent. The reaction results in the formation of the final product, which is then purified using various techniques such as chromatography.
Applications De Recherche Scientifique
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been used in various scientific research applications. The compound has been found to have potential as a research tool in the field of neuroscience. It has been used to study the effects of amphetamines on the brain and has been found to have similar effects. The compound has also been used to study the effects of various drugs on the central nervous system.
Propriétés
IUPAC Name |
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-15(2)7-8-16(3)10-11-5-6-13(17-4)12(14)9-11/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMMKWTHIWNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)

![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)




![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305448.png)
![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5305456.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)
![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)